

Thermodynamic Properties of 2-Hydroxy-2-methylpropanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-2-methylpropanal

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Abstract

This technical guide provides a summary of the available thermodynamic and physical properties of **2-Hydroxy-2-methylpropanal** (CAS No: 20818-81-9). While comprehensive experimental data on its core thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy are not readily available in public databases, this document compiles the existing physical data and outlines the established experimental and computational methodologies for determining these crucial parameters for aldehydes and related organic compounds. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this bifunctional molecule.

Introduction

2-Hydroxy-2-methylpropanal, a hydroxyaldehyde, is a molecule of interest in various chemical contexts, including as a bacterial xenobiotic metabolite and an intermediate in atmospheric chemistry.^{[1][2][3]} Its bifunctional nature, containing both a tertiary alcohol and an aldehyde group, makes it a versatile building block in synthetic organic chemistry.^[3] A thorough understanding of its thermodynamic properties is essential for process design, reaction optimization, and modeling its behavior in biological and environmental systems.

This guide summarizes the currently available physical properties of **2-Hydroxy-2-methylpropanal** and provides a detailed overview of the general experimental and

computational protocols that can be employed to determine its fundamental thermodynamic characteristics.

Physicochemical Properties of 2-Hydroxy-2-methylpropanal

While specific experimental data on the core thermodynamic properties are sparse, a summary of its known physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Hydroxy-2-methylpropanal

Property	Value	Source(s)
Molecular Formula	C ₄ H ₈ O ₂	[1][4][5]
Molecular Weight	88.11 g/mol	[1][2]
CAS Number	20818-81-9	[1][2]
Boiling Point	125.7 °C at 760 mmHg	[4]
62-64 °C at 50 Torr	[2]	
Melting Point	73-74 °C	[2]
Density	0.985 g/cm ³	[4]
1.1014 g/cm ³ at 0 °C	[2]	
Vapor Pressure	5.59 mmHg at 25 °C	[4]
Flash Point	38.9 °C	[4][6]
Refractive Index	1.412	[4]
XLogP3	-0.3	[1][2]
Topological Polar Surface Area	37.3 Å ²	[1][2][4]

Methodologies for Determining Thermodynamic Properties

The following sections detail the standard experimental and computational methods that can be applied to determine the thermodynamic properties of **2-Hydroxy-2-methylpropanal**.

Experimental Protocols

The standard enthalpy of formation can be determined indirectly through combustion calorimetry.

- Methodology: Static Bomb Combustion Calorimetry
 - A precisely weighed sample of **2-Hydroxy-2-methylpropanal** is placed in a crucible within a high-pressure vessel (the "bomb").
 - The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
 - The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
 - The sample is ignited electrically, and the complete combustion reaction occurs.
 - The temperature change of the water is meticulously recorded to determine the heat of combustion.
 - The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.
 - The standard enthalpy of combustion is calculated from the experimental data.
 - The standard enthalpy of formation is then derived using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO_2 and H_2O).

Another approach involves reaction calorimetry, where the heat of a specific reaction involving the target molecule is measured. For instance, the heat of hydrolysis of an acetal to its parent aldehyde has been used to determine the enthalpy of formation of formaldehyde and acetaldehyde.^[1]

Differential Scanning Calorimetry (DSC) and adiabatic calorimetry are primary techniques for measuring heat capacity and the enthalpies of fusion and vaporization.

- Methodology: Differential Scanning Calorimetry (DSC)
 - A small, weighed sample of **2-Hydroxy-2-methylpropanal** is placed in a sample pan, with an empty pan used as a reference.
 - Both pans are heated or cooled at a constant, programmed rate.
 - The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
 - The heat capacity is determined from the heat flow difference as a function of temperature.
 - Phase transitions, such as melting and boiling, are observed as endothermic peaks. The area under these peaks is integrated to determine the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$) and the enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$).
- Methodology: Adiabatic Calorimetry
 - A sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings.
 - A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
 - The heat capacity is calculated from the energy input and the temperature change. This method is highly accurate for determining heat capacity over a wide range of temperatures.

The standard molar entropy of a substance in the gaseous state can be determined from heat capacity measurements from near absolute zero, or it can be calculated using statistical mechanics from spectroscopic data.

- Methodology: Calorimetric Entropy Determination
 - The heat capacity of the substance is measured from a very low temperature (approaching 0 K) up to the desired temperature using adiabatic calorimetry.

- The entropy is calculated by integrating C_p/T with respect to temperature from 0 K to the target temperature, accounting for the entropies of any phase transitions.
- Methodology: Spectroscopic Entropy Calculation
 - The vibrational frequencies of the molecule are determined using infrared (IR) and Raman spectroscopy.
 - The rotational constants are obtained from microwave spectroscopy or high-resolution vibrational spectra.
 - These spectroscopic data are used as inputs for statistical mechanics equations to calculate the translational, rotational, and vibrational contributions to the total entropy.^{[7][8]}

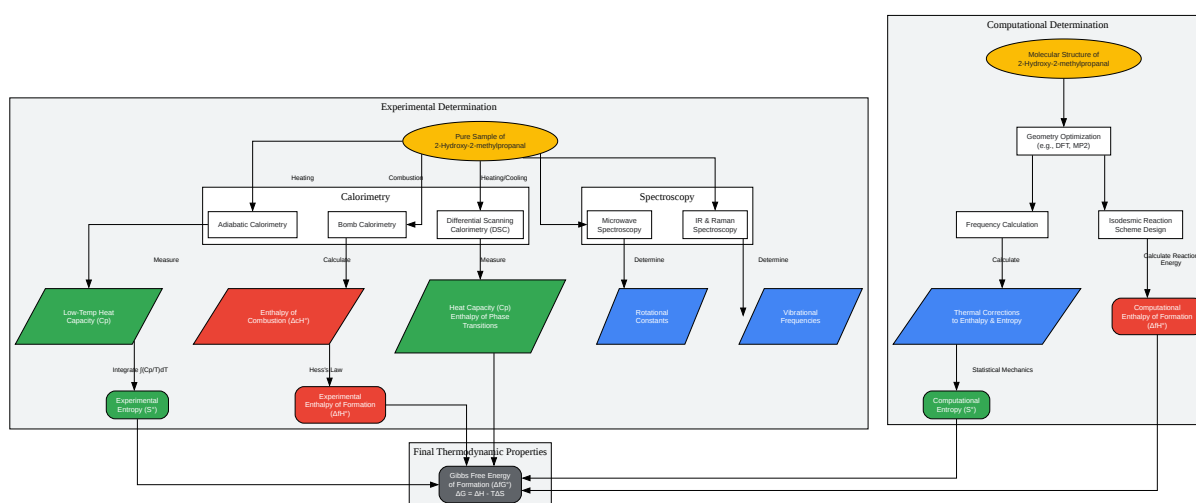
Computational Protocols

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.

- Methodology: Ab Initio and Density Functional Theory (DFT) Calculations
 - The geometry of the **2-Hydroxy-2-methylpropanal** molecule is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d) or higher).
 - A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.
 - The zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy are calculated from the vibrational frequencies.
 - The enthalpy of formation can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in error cancellation. High-accuracy composite methods like G3, G3B3, or CBS-APNO can also be employed for more reliable predictions.^[5]
 - The Gibbs free energy of formation can then be calculated from the enthalpy of formation and the calculated entropy.

Visualizations

The following diagram illustrates a general workflow for the experimental and computational determination of the thermodynamic properties of an organic compound like **2-Hydroxy-2-methylpropanal**.



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Caption: General workflow for determining thermodynamic properties.

Conclusion

While specific, experimentally determined thermodynamic data for **2-Hydroxy-2-methylpropanal** are currently lacking in the literature, its fundamental physical properties have been documented. This guide provides researchers with the established experimental and computational frameworks necessary to determine the enthalpy of formation, entropy, Gibbs free energy, and heat capacity of this compound. The application of these methodologies will be crucial for advancing the understanding and application of **2-Hydroxy-2-methylpropanal** in various scientific and industrial fields. It is recommended that future work focus on the experimental determination of these properties to provide a more complete thermochemical profile of this versatile molecule.

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